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molecular formula C5H3Cl2NO2 B072120 2,3-Dichloro-N-methylmaleimide CAS No. 1123-61-1

2,3-Dichloro-N-methylmaleimide

Cat. No. B072120
M. Wt: 179.99 g/mol
InChI Key: PYOLPWAVSYVLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919946

Procedure details

A 3L-three-necked flask fitted with a magnetic stir bar, digital thermocouple/thermometer, nitrogen purge and solid addition funnel was charged with 450 g (269.5 mol) of dichloromaleic anhydride, 191 g (282.8 mol) of methylamine hydrochloride and 1.6 L of acetic acid. The reaction mixture was then cooled to 10° C., and 160 g NaOMe added from the solid addition funnel over 1 hour while keeping the temperature between 10-12° C. The reaction mixture was allowed to stir at room temperature for 42 hours (24 hours is sufficient) then heated to 100° C. for 3 hours. HPLC analysis at this time indicated that all the starting material had disappeared. The reaction was cooled to room temperature and 2 L water was added. The mixture was then cooled to 3-10° C. for 1 hour and filtered at 4° C. The solids were then rinsed with 2 L of cold deionized water. The pale yellow solid dried in an air oven overnight to afford 360 g (75%) yield of the titled compound.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1=[C:3]([Cl:9])[C:4]([O:6][C:7]1=O)=[O:5].Cl.[CH3:11][NH2:12].C(O)(=O)C.C[O-].[Na+]>O>[Cl:1][C:2]1[C:7](=[O:6])[N:12]([CH3:11])[C:4](=[O:5])[C:3]=1[Cl:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
Cl/C/1=C(/C(=O)OC1=O)\Cl
Name
Quantity
191 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
NaOMe
Quantity
160 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 42 hours (24 hours is sufficient)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3L-three-necked flask fitted with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
digital thermocouple/thermometer, nitrogen purge
ADDITION
Type
ADDITION
Details
solid addition funnel
CUSTOM
Type
CUSTOM
Details
between 10-12° C
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 3-10° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered at 4° C
WASH
Type
WASH
Details
The solids were then rinsed with 2 L
CUSTOM
Type
CUSTOM
Details
The pale yellow solid dried in an air oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C(=O)N(C1=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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